Dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol It is a derivative of cyclohexane, featuring two ester groups and a ketone group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-oxocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-oxocyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-oxocyclohexane-1,3-dicarboxylic acid.
Reduction: 4-hydroxycyclohexane-1,3-dicarboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 4-oxocyclohexane-1,3-dicarboxylate depends on the specific reactions it undergoes. For instance, in reduction reactions, the ketone group is reduced to a secondary alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate can be compared to other similar compounds, such as:
Dimethyl 4-hydroxycyclohexane-1,3-dicarboxylate: Differing by the presence of a hydroxyl group instead of a ketone group.
Dimethyl 4-methylcyclohexane-1,3-dicarboxylate: Differing by the presence of a methyl group instead of a ketone group.
Uniqueness: The presence of both ester and ketone functional groups in this compound makes it a versatile intermediate for various chemical transformations, distinguishing it from its analogs .
Properties
IUPAC Name |
dimethyl 4-oxocyclohexane-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRWIOJXMVHYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279799 | |
Record name | dimethyl 4-oxocyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103505-09-5 | |
Record name | dimethyl 4-oxocyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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